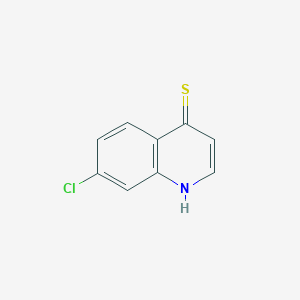

7-Chloroquinoline-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-quinoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROUTHKFTJVYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Chloroquinoline 4 Thiol and Its Structural Analogues

Retrosynthetic Strategies for the 7-Chloroquinoline-4-thiol Core

A logical retrosynthetic analysis of this compound traces its origin back to readily available and simpler precursors. The primary disconnection breaks the carbon-sulfur bond, identifying 4,7-dichloroquinoline (B193633) as the immediate and crucial precursor. The thiol functionality can be introduced through nucleophilic substitution of the highly reactive chlorine atom at the C-4 position.

Further deconstruction of 4,7-dichloroquinoline leads to simpler aromatic building blocks. The most common and industrially viable retrosynthetic pathway for 4,7-dichloroquinoline begins with 3-chloroaniline (B41212).

Multi-Step Synthetic Sequences from Readily Available Precursors

The synthesis of 4,7-dichloroquinoline from 3-chloroaniline is a well-established multi-step process. Several named reactions can be employed for the construction of the quinoline (B57606) core.

One of the most utilized methods is a variation of the Gould-Jacobs reaction . This process involves the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (EMME). The resulting ethyl α-carbethoxy-β-(m-chloroanilino)acrylate is then subjected to thermal cyclization in a high-boiling solvent like Dowtherm A to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. Subsequent saponification and decarboxylation afford 7-chloro-4-hydroxyquinoline. The final step involves the conversion of the hydroxyl group at the 4-position to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the target 4,7-dichloroquinoline. cdnsciencepub.comorgsyn.org

An alternative approach utilizes the reaction of 3-chloroaniline with diethyl oxaloacetate to form an enamine, which upon thermal cyclization, gives the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid. nih.gov Similar to the previous method, this intermediate undergoes hydrolysis, decarboxylation, and subsequent chlorination to furnish 4,7-dichloroquinoline. nih.gov

Once 4,7-dichloroquinoline is obtained, the introduction of the thiol group at the C-4 position is typically achieved by reaction with a sulfur nucleophile. A common and effective method involves the use of thiourea (B124793). The reaction of 4,7-dichloroquinoline with thiourea in a suitable solvent like ethanol (B145695) proceeds to form an isothiouronium salt intermediate. Subsequent hydrolysis of this salt, typically under basic conditions using a reagent like sodium carbonate, yields the desired this compound. nih.gov

Table 1: Key Intermediates and Reagents in the Multi-Step Synthesis of this compound

| Step | Starting Material | Reagent(s) | Key Intermediate | Product |

| 1 | 3-Chloroaniline | Diethyl ethoxymethylenemalonate (EMME) | Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate |

| 2 | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 1. NaOH (aq) 2. Heat | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 7-Chloro-4-hydroxyquinoline |

| 3 | 7-Chloro-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃) | - | 4,7-Dichloroquinoline |

| 4 | 4,7-Dichloroquinoline | 1. Thiourea 2. Na₂CO₃ | Isothiouronium salt | This compound |

One-Pot Reaction Schemes for Enhanced Synthetic Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot methodologies are highly sought after. While a direct one-pot synthesis of this compound from the simplest precursors is not widely reported, several one-pot strategies for the synthesis of substituted quinolines and their derivatives have been developed and could be adapted. rsc.orgrsc.orgorganic-chemistry.orgacs.orgnih.gov

For instance, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be performed under one-pot conditions. rsc.org A hypothetical one-pot synthesis could involve the in-situ formation of a suitable 2-amino-4-chlorobenzaldehyde (B1279505) derivative followed by condensation with a thioglycolic acid equivalent.

Another approach could be a three-component reaction. Modular three-component syntheses of 4-aminoquinolines have been developed, for example, via an imidoylative Sonogashira coupling followed by acid-mediated cyclization. nih.govacs.org Adapting such a strategy to incorporate a thiol-containing component could potentially lead to a one-pot synthesis of this compound derivatives.

Functionalization and Derivatization Routes from the Core this compound Structure

The presence of a reactive thiol group and an aromatic quinoline ring in this compound offers multiple avenues for further functionalization and the creation of diverse chemical libraries.

Reactions at the Thiol Group: S-Alkylation, S-Acylation, and Related Transformations

The nucleophilic thiol group is readily susceptible to a variety of transformations, allowing for the introduction of diverse substituents at the 4-position.

S-Alkylation: The reaction of this compound with various alkylating agents is a straightforward method to produce a wide range of thioether derivatives. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to generate the more nucleophilic thiolate anion. jmaterenvironsci.com A variety of alkyl halides (e.g., alkyl bromides, chlorides) can be used as electrophiles. mdpi.comnih.gov Green chemistry approaches for S-alkylation using water as a solvent have also been reported and are applicable to heteroaromatic thiols. jmaterenvironsci.com

S-Acylation: Thioesters can be synthesized by the acylation of this compound. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base. More sophisticated and milder methods employ coupling agents or pre-activated acylating agents like N-acylbenzotriazoles, which react efficiently with thiols under mild conditions. mdpi.com

Table 2: Examples of S-Functionalization of Quinoline-4-thiol Derivatives

| Reaction Type | Thiol Derivative | Reagent | Conditions | Product Type |

| S-Alkylation | This compound | 2-Bromoacetophenone | Base (e.g., K₂CO₃), Acetone or DMF | S-Arylalkyl thioether |

| S-Alkylation | This compound | Benzyl chloride | Base (e.g., Et₃N), Ethanol | S-Benzyl thioether |

| S-Acylation | This compound | Substituted Benzoic Acid | EDCI, DMAP, CH₂Cl₂ | S-Aryl thioester |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring itself is amenable to both electrophilic and nucleophilic aromatic substitution, allowing for modifications at various positions.

Nucleophilic Aromatic Substitution (SNAE): The electron-withdrawing nature of the quinoline nitrogen makes the ring, particularly positions C-2 and C-4, susceptible to nucleophilic attack. In 4,7-dichloroquinoline, the chlorine at the C-4 position is significantly more reactive towards nucleophiles than the chlorine at the C-7 position. This regioselectivity is attributed to the greater positive charge polarization at C-4. This allows for selective substitution at the C-4 position with a wide range of nucleophiles, including amines, alcohols, and thiols, which is the foundational reaction for synthesizing this compound and its analogues. nih.gov

Electrophilic Aromatic Substitution: The quinoline ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the deactivating effect of the nitrogen atom. The benzene ring portion of the quinoline is more susceptible to electrophilic attack than the pyridine (B92270) ring. Common electrophilic substitution reactions include nitration and halogenation. The position of substitution is influenced by the reaction conditions and the directing effects of existing substituents. For instance, the chloro group at the 7-position is an ortho-, para-director, while the heterocyclic nitrogen deactivates the pyridine ring towards electrophilic attack. minia.edu.egnumberanalytics.com

Metal-Catalyzed Coupling Reactions Involving the Quinoline Moiety

Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions that can be applied to the 7-chloroquinoline (B30040) scaffold to form new carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C-7 position serves as a handle for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent with an organic halide. 7-Chloroquinoline derivatives can be coupled with a variety of aryl- and vinylboronic acids to introduce diverse substituents at the C-7 position. cdnsciencepub.comnih.govijsrp.orgbeilstein-journals.orggoogle.com Phosphine-free palladium catalysis in water has been shown to be effective for the regioselective Suzuki cross-coupling of 4,7-dichloroquinoline. cdnsciencepub.com

Sonogashira Coupling: The Sonogashira reaction, a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, provides a direct route to alkynyl-substituted quinolines. This reaction has been successfully applied to 7-chloroquinoline derivatives, enabling the introduction of various alkyne moieties, which can be further functionalized. nih.govacs.orgresearchgate.netresearchgate.net Modified, copper-free Sonogashira protocols have been developed for the functionalization of the quinoline core. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the amination of the C-7 position of the quinoline ring with a wide range of primary and secondary amines, providing access to a diverse array of 7-aminoquinoline (B1265446) derivatives. nih.govacs.orgscienceopen.com

Table 3: Metal-Catalyzed Coupling Reactions on the 7-Chloroquinoline Scaffold

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 7-Chloro-4-substituted quinoline | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 7-Aryl-4-substituted quinoline |

| Sonogashira | 7-Chloro-4-substituted quinoline | Terminal alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 7-Alkynyl-4-substituted quinoline |

| Buchwald-Hartwig | 7-Chloro-4-substituted quinoline | Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 7-Amino-4-substituted quinoline |

Investigation of Reaction Mechanisms in the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a process rooted in the principles of nucleophilic aromatic substitution, where the reactivity of the quinoline ring is strategically manipulated. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired chemical structures.

Mechanistic Pathways of Thiolation Reactions

The primary and most effective method for introducing a thiol group at the C-4 position of the 7-chloroquinoline scaffold involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this transformation is typically 4,7-dichloroquinoline.

The mechanism proceeds as follows:

Generation of the Nucleophile : The thiolation process begins with the deprotonation of a sulfur-containing nucleophile, such as a thiol or thiourea, by a base. Common bases like triethylamine or potassium carbonate are used to generate a highly nucleophilic thiolate anion. nih.gov

Nucleophilic Attack : The electron-rich thiolate anion attacks the electron-deficient C-4 carbon of the 4,7-dichloroquinoline ring. This position is significantly more reactive towards nucleophilic attack than the C-7 position. semanticscholar.org This regioselectivity is attributed to the electronic properties of the quinoline ring system, where the C-4 carbon is more electrophilic. Bond dissociation energy calculations support this, indicating that the C-4 chloro substituent is more labile. semanticscholar.org

Formation of Meisenheimer Complex : The attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, temporarily disrupting its aromaticity.

Rearomatization and Displacement : The intermediate complex then expels the chloride ion from the C-4 position, a good leaving group, which leads to the restoration of the aromatic system and the formation of the C-S bond. This results in the final this compound derivative.

An alternative, though often less efficient, route involves the direct thiation of a 4-hydroxyquinolinone precursor using a reagent like phosphorus pentasulfide. mdpi.com However, this method can lead to lower yields and a mixture of products. The reaction of chloroquinolines with thiourea is generally a more favored and cleaner pathway to achieve thiation. mdpi.com

Role of Catalysts and Reagents in Directed Synthesis

The successful and selective synthesis of this compound derivatives is highly dependent on the careful selection of reagents and catalysts, which guide the reaction towards the desired product.

Key Reagents and Their Functions:

Precursor : The cornerstone of the synthesis is 4,7-dichloroquinoline . Its C-4 chlorine atom serves as the leaving group in the nucleophilic substitution reaction. researchgate.netmdpi.com This precursor is often synthesized from 4-hydroxy-7-chloroquinoline by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). mdpi.comrsc.org

Thiolating Agent : A variety of sulfur-based nucleophiles can be employed. Thiourea is a common and effective reagent that, upon reaction and subsequent hydrolysis, yields the desired thiol. mdpi.com Other reagents include linear hydroxyalkylthiols and benzenethiol, which produce corresponding thioether derivatives directly. nih.govmdpi.com

Base : A base is critical for generating the thiolate nucleophile. Triethylamine (Et₃N) and potassium carbonate (K₂CO₃) are frequently used to facilitate the deprotonation of the thiol source. nih.govmdpi.com

Solvent : The choice of solvent can influence reaction time and yield. Ethanol is a widely used solvent, often under reflux conditions. nih.govresearchgate.netmdpi.com Other polar aprotic solvents such as dimethylformamide (DMF) and dimethylacetamide (DMA) have also been utilized. nih.govmdpi.com In some optimized procedures, dry ethanol under an inert nitrogen atmosphere has been shown to provide the best results. nih.govmdpi.com

Catalysts in Synthesis and Derivatization:

While the primary thiolation step is often base-mediated rather than truly catalytic, catalysts play a vital role in the synthesis of the precursors and further functionalization of the product.

In the preparation of the 4,7-dichloroquinoline precursor, catalytic amounts of DMF can be used to enhance the electrophilicity of the chlorinating agent (POCl₃), thereby improving reaction rates.

For creating a library of structural analogues, palladium catalysts like Pd₂(dba)₃ are used in Buchwald-Hartwig couplings to form C-N bonds at the C-4 position. acs.org Similarly, Suzuki and Negishi reactions, which use palladium catalysts, can be employed to create biaryl or alkylaryl analogues by modifying the C-7 position. nih.gov

The table below summarizes typical reaction conditions for the synthesis of this compound derivatives.

| Parameter | Details | Function | References |

| Precursor | 4,7-dichloroquinoline | Provides the quinoline core and the C-4 leaving group. | researchgate.net, mdpi.com |

| Thiolating Agent | Thiourea, Hydroxyalkylthiols | Source of the sulfur nucleophile. | nih.gov, mdpi.com, mdpi.com |

| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | Deprotonates the thiol source to form the active thiolate anion. | nih.gov, |

| Solvent | Ethanol, DMF, THF | Provides the reaction medium; can affect solubility and reactivity. | nih.gov, mdpi.com |

| Temperature | Reflux (e.g., 80 °C) | Provides energy to overcome the activation barrier. | nih.gov, mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Practices for this compound

In line with the growing emphasis on environmental responsibility in chemical manufacturing, several green chemistry principles have been applied to the synthesis of this compound and its analogues. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Ultrasound-Assisted Synthesis: A prominent green methodology is the use of ultrasound irradiation (sonochemistry). The synthesis of 7-chloroquinoline derivatives has been successfully achieved using an ultrasonic bath. semanticscholar.orgtandfonline.com This technique offers several advantages over traditional thermal methods:

Reduced Reaction Times : Reactions that might take several hours under conventional reflux can often be completed in a much shorter period (e.g., 30-40 minutes). semanticscholar.orgtandfonline.com

Increased Yields and Purity : Sonochemistry can enhance reaction rates and selectivity, leading to higher yields of the desired product and fewer side products. semanticscholar.orgtandfonline.com

Energy Efficiency : Ultrasound is a more direct and efficient method of transferring energy to the reacting molecules compared to bulk heating. tandfonline.com

This method, sometimes referred to as "click synthesis," aligns with the goals of sustainable chemistry by providing a rapid and efficient pathway to the target compounds. semanticscholar.orgtandfonline.com

Microwave-Assisted Synthesis and Alternative Solvents: Microwave-assisted synthesis is another key green technique applicable to quinoline chemistry. It allows for rapid and uniform heating of the reaction mixture, drastically reducing reaction times and often improving yields. tandfonline.comrsc.orgrsc.org This can be combined with the use of environmentally benign solvents. Instead of traditional volatile organic compounds, solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) are preferred. tandfonline.comrsc.org In some cases, reactions can be performed under solvent-free conditions, further reducing the environmental impact. rsc.orgrsc.org

Continuous Flow Chemistry: For larger-scale and industrial production, continuous flow chemistry represents a major advancement in sustainable practice. acs.org In a flow reactor, reagents are continuously pumped through a heated tube or column, often containing a fixed-bed of a recyclable, heterogeneous catalyst (e.g., Pd/C). acs.org This approach offers significant benefits:

Enhanced Safety and Control : Small reaction volumes at any given time minimize risks associated with exothermic or hazardous reactions.

Superior Efficiency : Precise control over temperature, pressure, and residence time leads to higher yields and selectivity.

Reduced Waste : The need for complex work-up and purification steps is often minimized, and catalysts can be easily recovered and reused. acs.org

The table below compares traditional and green synthetic approaches for quinoline derivatives.

| Approach | Methodology | Key Advantages | References |

| Traditional | Batch reaction, conventional heating, organic solvents. | Well-established and understood. | nih.gov, researchgate.net |

| Green | Ultrasound irradiation, microwave heating, flow chemistry. | Faster reactions, higher yields, reduced energy use, less waste. | tandfonline.com, semanticscholar.org, rsc.org, acs.org |

| Green | Use of green solvents (water, ethanol) or solvent-free conditions. | Reduced environmental impact and toxicity. | tandfonline.com, rsc.org |

| Green | Use of recyclable catalysts (e.g., Amberlyst-15, fixed-bed catalysts). | Improved atom economy, reduced catalyst waste. | tandfonline.com, acs.org |

By integrating these green and sustainable practices, the synthesis of this compound and its structural analogues can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Transformation Pathways of 7 Chloroquinoline 4 Thiol Derivatives

Oxidation-Reduction Chemistry of the Thiol Moiety

The sulfur atom of the thiol group in 7-chloroquinoline-4-thiol derivatives is susceptible to both oxidation and reduction, leading to a variety of functionally distinct molecules.

The oxidation of the thiol group can be controlled to yield several products, primarily disulfides and various oxidized sulfur species such as sulfinyl and sulfonyl derivatives. nih.gov The reaction of 4,7-dichloroquinoline (B193633) with sodium methanethiolate, followed by demethylation, yields a dithiolate that can be further transformed. clockss.org

Oxidative chlorination of the intermediate dithiol with reagents like sodium hypochlorite (B82951) or gaseous chlorine leads to the formation of quinolinesulfonyl chlorides. clockss.org Specifically, this process applied to the dithiol derived from 4,7-dichloroquinoline results in 4-chloro-7-quinolinesulfonyl chloride. clockss.org Similarly, oxidative chlorination of a pre-formed 4,4'-bis(7-chloroquinolinyl) disulfide can yield 7-chloro-4-quinolinesulfonyl chloride. clockss.org

The oxidation of thiols to sulfonic acids is a more general transformation. lscollege.ac.in This can be achieved using various oxidizing agents. lscollege.ac.in A common method involves the use of hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). nih.gov For instance, 7-chloro-4-(alkylthio)quinoline derivatives can be oxidized to the corresponding sulfinyl (sulfoxide) or sulfonyl (sulfone) compounds using m-CPBA, with the degree of oxidation controlled by reaction time and the equivalents of the oxidizing agent. nih.gov The synthesis of sulfonic acids can also be accomplished through the oxidation of thiols or disulfides in the presence of a sulfoxide, a halogen or hydrogen halide catalyst, and water. google.com

Table 1: Oxidation Reactions of this compound Analogs

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4,7-Quinolinedithiol | Cl₂ / aq. HOAc or NaOCl / aq. HCl | 4-Chloro-7-quinolinesulfonyl chloride | clockss.org |

| 4,4'-Bis(7-chloroquinolinyl) disulfide | Cl₂ / aq. HOAc | 7-Chloro-4-quinolinesulfonyl chloride | clockss.org |

| 7-Chloro-4-(alkylthio)quinoline | m-Chloroperbenzoic acid (m-CPBA) | Sulfinyl and Sulfonyl derivatives | nih.gov |

Reduction reactions involving this compound derivatives can target different parts of the molecule. The reduction of a 3-nitro-4-(alkylthio)quinoline derivative using sodium sulfide (B99878) is a key step in forming 3-amino-4-(alkylthio)-7-chloroquinoline. google.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can potentially reduce the quinoline (B57606) ring or cause dehalogenation, depending on the substrate and reaction conditions.

Stability is a crucial factor, particularly for the synthesized sulfonic acid derivatives. 4-Quinolinesulfonyl chlorides are known to be unstable, which can complicate their isolation and further use. clockss.org This instability often leads to their direct use in subsequent reactions, such as the formation of sulfonamides, without purification. clockss.org

Cyclization Reactions and Annulation Strategies Involving this compound

The this compound framework serves as an excellent building block for constructing more complex polycyclic heterocyclic systems through various cyclization and annulation strategies. tandfonline.com These reactions often exploit the reactivity of the thiol group and other functional groups on the quinoline core.

Quinoline derivatives are widely used as precursors for fused heterocycles. tandfonline.com A notable example is the synthesis of the novel pyrimido[4′,5′:2,3] Current time information in Bangalore, IN.smolecule.comthiazepino[7,6-b]quinoline ring system. This is achieved through the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes in the presence of a base like potassium carbonate. researchgate.net

Other strategies involve the use of 4,7-dichloroquinoline as a starting material. Its reaction with thiosemicarbazide (B42300) can lead to intermediates that are cyclized to form thioxopyrimidinone rings fused to the quinoline system. tandfonline.comsemanticscholar.org Furthermore, multi-component reactions, such as the Ugi-azide method, have been employed with quinoline aldehydes to construct complex systems like 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines. rsc.org

Table 2: Examples of Polycyclic Systems from Quinoline Derivatives

| Quinoline Precursor | Reactant(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehydes | 5-Amino-6-methylpyrimidine-4-thiols | Pyrimido[4′,5′:2,3] Current time information in Bangalore, IN.smolecule.comthiazepino[7,6-b]quinoline | researchgate.net |

| 4,7-Dichloroquinoline | Thiosemicarbazide, Ethylacetoacetate | Thioxopyrimidinone-fused quinoline | tandfonline.comsemanticscholar.org |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine, Chloroacetyl chloride | Azetidin-2-one fused quinoline | rsc.org |

Cycloaddition reactions provide a powerful tool for ring construction. Schiff bases derived from 2-chloroquinoline-3-carbaldehydes can undergo [2+2] cycloaddition with chloroacetyl chloride to yield β-lactam rings (azetidin-2-ones) attached to the quinoline core. rsc.org

Intramolecular cyclizations are also prevalent. For example, 2-alkynylquinoline derivatives can undergo hydroamination and hydroalkoxylation to form fused ring systems. chim.it Silver triflate has been shown to catalyze domino hydroarylation/cycloisomerization reactions of 2-alkynylquinoline-3-carbaldehydes with various heteroarenes to produce pyrano[4,3-b]quinoline derivatives. chim.it

Heterocyclic Ring Transformations and Rearrangements of Quinoline Derivatives

The quinoline ring system and its derivatives can undergo various transformations and rearrangements, leading to structural isomers or entirely new heterocyclic frameworks. One such transformation is the ring-chain tautomerism observed in the Ugi-azide reaction, which results in the formation of a tetrazolo[1,5-a]quinoline (B14009986) ring system from an intermediate azide. rsc.org

In the synthesis of quinolines themselves, rearrangements like the Bamberger rearrangement can occur under certain conditions. rsc.org Additionally, skeletal rearrangements, such as the Wagner-Meerwein rearrangement, have been observed during the solvolysis of mesylate derivatives of structurally related terpenes, providing a precedent for such transformations in complex quinoline-based systems under specific reaction conditions. acs.org These rearrangements highlight the dynamic nature of the quinoline scaffold and its potential to access diverse molecular architectures.

Role of this compound as a Building Block in Complex Chemical Synthesis

The this compound scaffold is a versatile and valuable building block in synthetic organic chemistry. Its utility stems from the presence of multiple reactive sites: the nucleophilic thiol group at the C4 position, the chlorine substituent at the C7 position, and the quinoline ring system itself, which can participate in various transformations. The strategic location of the thiol and chloro groups allows for sequential and site-selective reactions, making it an ideal precursor for constructing complex molecules with potential applications in medicinal chemistry and materials science. This section explores its role as a precursor in multicomponent reactions and as a synthon for creating large, intricate molecular architectures.

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov While classic named MCRs like the Ugi or Passerini reactions are well-documented for many heterocyclic systems, the direct application of this compound as a starting component is less commonly reported. nih.govmdpi.comresearchgate.netnih.gov Instead, its derivatives or the core scaffold are frequently employed in multicomponent cyclocondensation or sequential one-pot reactions that build complex heterocyclic systems.

The nucleophilic thiol group is a key reactive handle. It can participate in reactions to form new heterocyclic rings fused to or substituted with the 7-chloroquinoline (B30040) moiety. A prominent example is the synthesis of thiadiazole derivatives. Research has shown that the 1,3,4-thiadiazole (B1197879) ring can be constructed through cyclocondensation, and the resulting thiol-containing intermediate can then be linked to the 7-chloroquinoline core via nucleophilic substitution at the C4 position. In this strategy, this compound is effectively formed in situ or used as a key reactant to attach the quinoline scaffold to another pre-formed heterocyclic building block.

Another important multicomponent approach involves the use of chalcones derived from the 7-chloroquinoline framework. For instance, [(7-chloroquinolin-4-yl)amino]chalcones can be synthesized and subsequently undergo cyclocondensation with reagents like hydrazine (B178648) hydrate (B1144303) to yield complex pyrazoline derivatives in good yields. researchgate.net These sequential transformations, often carried out in one pot, exemplify the spirit of MCRs by efficiently assembling complex final products from simple, readily available building blocks.

The table below summarizes representative multicomponent-type reactions utilizing the 7-chloroquinoline scaffold to produce complex heterocyclic systems.

| Starting Materials | Reaction Type | Key Intermediates/Reactants | Product Class | Ref. |

| 1. 4,7-dichloroquinoline2. Thiosemicarbazide3. Carbon disulfide | Sequential cyclocondensation and nucleophilic substitution | 5-substituted-1,3,4-thiadiazole-2-thiol | 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazoles | |

| 1. 3- or 4-aminoacetophenone2. 4,7-dichloroquinoline3. Substituted benzaldehydes4. Hydrazine hydrate | Sequential nucleophilic substitution, Claisen-Schmidt condensation, and cyclocondensation | [(7-chloroquinolin-4-yl)amino]chalcones | N-formyl-pyrazoline derivatives | researchgate.net |

| 1. 2-chloro-3-formylquinolines2. Substituted anilines3. 2-mercaptoacetic acid | Solvent-free multicomponent reaction | Schiff base from aldehyde and aniline | Quinolinyl-thiazolidinones | rsc.org |

Synthons for Macrocyclic and Supramolecular Architectures

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound and its derivatives are powerful synthons for the rational design and synthesis of macrocycles and other supramolecular structures. The defined geometry of the quinoline ring combined with the reactive thiol and chloro groups provides a rigid and functionalizable platform for constructing large, pre-organized architectures.

The synthesis of macrocycles incorporating this unit can be approached in several ways. One common strategy involves using a bifunctional quinoline derivative that can undergo a [2+2] or other cyclization reaction with a complementary bifunctional linker. For example, a bis-(7-chloroquinolin-4-yl) dithioalkane could theoretically react with a dihalide in a cyclization reaction to form a tetra-thia macrocycle containing two quinoline units.

Research into related phenolic macrocycles, such as resorcin mdpi.comarenes, has demonstrated that thiol-bearing derivatives are capable of self-assembling through hydrogen bonding to form large, capsule-like hexameric structures. chemrxiv.org This indicates that the presence of a thiol group is compatible with the non-covalent interactions required for supramolecular assembly, opening possibilities for this compound derivatives to form analogous structures. These assemblies can create unique nano-scale environments capable of encapsulating guest molecules. chemrxiv.org

Furthermore, the attachment of the 7-chloroquinoline moiety to existing macrocyclic frameworks is a proven method for creating complex functional molecules. For instance, macrocyclic polyamines like cyclams have been functionalized using 4,7-dichloroquinoline, where the quinoline unit is appended to the pre-formed macrocycle. mdpi.com This modular approach allows for the combination of the distinct properties of the macrocycle (e.g., ion binding) with those of the quinoline unit.

The table below outlines strategies for incorporating the this compound scaffold into macrocyclic and supramolecular systems.

| Synthetic Strategy | Description | Resulting Architecture | Key Features | Ref. |

| Self-Assembly of Thiol-Bearing Analogues | Monomers with hydrogen-bonding groups (like resorcinol) and a thiol group self-assemble in non-polar solvents. | Supramolecular capsules (e.g., hexamers) | The thiol group is tolerated in the assembly process; the capsule creates a protected internal environment. | chemrxiv.org |

| Post-Synthesis Functionalization of Macrocycles | A pre-formed macrocycle (e.g., a cyclam) is reacted with a quinoline precursor like 4,7-dichloroquinoline. | Functionalized macrocycle | Combines the properties of the macrocycle core with the appended quinoline units. | mdpi.com |

| Dimerization via Oxidative Coupling | A furan (B31954) β-ketoester substrate with a long tether undergoes intramolecular oxidative coupling, which can be tuned to form a dimeric macrocycle. | Dimeric macrocycles (e.g., 22-membered rings) | Demonstrates a method for forming large ring systems from functionalized precursors. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 7 Chloroquinoline 4 Thiol Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of novel compounds. For 7-chloroquinoline-4-thiol derivatives, HRMS provides precise mass measurements, allowing for the confirmation of their molecular formulas.

In a study of [(7-chloroquinolin-4-yl)sulfanyl]alkyl benzoate (B1203000) derivatives, the molecular formulas were substantiated by their mass spectra. For instance, the electron ionization (EI-MS) mass spectrum of 2-((7-chloroquinolin-4-yl)thio)ethyl 3,4,5-trimethoxybenzoate (B1228286) (a derivative, referred to as compound 14 in a study) exhibited a molecular ion peak [M+H]⁺ at m/z 434.11, corresponding to the molecular formula C₂₁H₂₀ClNO₅S. Similarly, its sulfinyl and N-oxide sulfonyl analogues showed the expected molecular ion peaks, confirming their respective compositions.

The fragmentation patterns observed in the mass spectra provide further structural information. The molecular ion of compound 14 undergoes multiple cleavages, resulting in significant signals at m/z 266 and 208, which can be rationalized by the fragmentation of the ester and thioether linkages. In the analysis of related [(7-chloroquinolin-4-yl)amino]acetophenone derivatives, collision-induced dissociation (CID) tandem mass spectrometry (MS²) has been employed to elucidate the fragmentation pathways of the protonated molecular ions. nih.gov This technique helps to understand the dynamics of protonation and subsequent bond cleavages within the 7-chloroquinoline (B30040) nucleus. nih.gov

Table 1: Exemplary HRMS Data for a this compound Derivative

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| 2-((7-chloroquinolin-4-yl)thio)ethyl 3,4,5-trimethoxybenzoate | C₂₁H₂₀ClNO₅S | 434.0829 | 434.11 | 266, 208 |

X-ray Crystallography for Single-Crystal Structural Determination of Derivatives and Complexes

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise atomic coordinates and details of the molecular geometry, conformation, and intermolecular interactions.

For a derivative of this compound, 2-((7-chloroquinolin-4-yl)thio)ethyl 4-methylbenzoate (compound 15 ), single-crystal X-ray diffraction analysis revealed that it crystallizes in the triclinic space group P-1. The analysis provides precise unit cell dimensions, bond lengths, and bond angles, confirming the connectivity established by NMR and mass spectrometry.

The crystal packing of this compound derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. au.dkmdpi.com In the crystal structure of compound 15 , hydrogen bond geometries have been calculated, providing insight into how the molecules arrange themselves in the solid state. The study of these interactions is crucial for understanding the physical properties of the crystalline material and for crystal engineering, where specific crystal packing motifs are designed to achieve desired properties. au.dk The analysis of substituent effects on the crystallization of 7-chloro-4-substituted-quinolines has shown that different functional groups can lead to the formation of various supramolecular assemblies, from dimers to 1D and 2D networks. rsc.org

For chiral derivatives of this compound, X-ray crystallography is the definitive method for determining the absolute configuration of stereocenters. By using anomalous dispersion effects, typically from a heavy atom within the structure or by co-crystallization with a chiral reference molecule, the absolute spatial arrangement of the atoms can be unambiguously established.

Table 3: Crystal Data and Structure Refinement for a this compound Derivative (Compound 15)

| Parameter | Value |

|---|---|

| Empirical formula | C₂₀H₁₆ClNO₂S |

| Formula weight | 369.85 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.9509(7) |

| b (Å) | 9.8444(8) |

| c (Å) | 11.6086(10) |

| α (°) | 81.312(4) |

| β (°) | 89.355(4) |

| γ (°) | 69.186(4) |

| Volume (ų) | 838.70(13) |

| Z | 2 |

| Density (calculated) (g cm⁻³) | 1.498 |

Data obtained from a study on 2-((7-chloroquinolin-4-yl)thio)ethyl 4-methylbenzoate.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of this compound derivatives. The vibrational modes of the molecule provide a unique fingerprint, allowing for the precise assignment of characteristic stretching and bending frequencies.

The core structure, the quinoline (B57606) ring, exhibits a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the quinoline ring system are found in the fingerprint region, generally between 1620 cm⁻¹ and 1430 cm⁻¹. For instance, in related [(7-chloroquinolin-4-yl)amino]acetophenone derivatives, the C=N bond stretching appears around 1584 cm⁻¹ and 1578 cm⁻¹. nih.gov

The key functional groups attached to the quinoline scaffold provide distinct spectroscopic signatures. The thiol (S-H) group, a defining feature of this compound, is expected to show a weak absorption band for its stretching vibration (νS-H) in the range of 2600–2550 cm⁻¹. In a related 1,3,4-oxadiazole-2-thiol (B52307) derivative, the S-H functional group was identified by an absorption band at 2500 cm⁻¹. mdpi.com The corresponding carbon-sulfur (C-S) stretching vibration is more difficult to assign as it falls in the region of 800-600 cm⁻¹, which is often crowded with other absorptions.

In derivatives where the thiol group is replaced or modified, such as in thioethers or sulfonyl compounds, the vibrational spectra reflect these changes. For example, the oxidation of a sulfur atom to a sulfinyl (S=O) or sulfonyl (SO₂) group introduces strong, characteristic absorption bands.

The 7-chloro substituent also has a characteristic vibrational frequency. The C-Cl stretching vibration (νC-Cl) for chloroquinolines typically appears as a strong band in the 800–600 cm⁻¹ region. The precise position can be influenced by the substitution pattern on the quinoline ring.

Conformational studies can be aided by comparing experimental IR and Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT). Such comparisons allow for a more detailed assignment of vibrational modes and can provide insights into the molecule's three-dimensional structure. For example, computational studies on related 7-chloroquinoline derivatives have been used to calculate theoretical vibrational frequencies, which show good correlation with experimental FTIR spectra. nih.gov

Interactive Table: Characteristic IR and Raman Vibrational Frequencies for 7-Chloroquinoline Derivatives

| Functional Group | Vibration Type | Experimental IR Range (cm⁻¹) | Experimental Raman Range (cm⁻¹) | Notes |

| Aromatic C-H | Stretching | 3100 - 3000 researchgate.net | 3055 - 2922 researchgate.net | Typical for the quinoline ring. |

| Thiol (S-H) | Stretching | 2600 - 2500 mdpi.com | Weak or absent | The S-H stretch is characteristically weak in IR. |

| Quinoline C=N | Stretching | ~1584 nih.gov | Variable | Part of the complex ring vibrations. |

| Quinoline C=C | Stretching | 1620 - 1430 | Variable | Multiple bands are observed for the aromatic system. |

| C-Cl | Stretching | 800 - 600 | Strong | Position is sensitive to the overall molecular structure. |

| C-S | Stretching | 800 - 600 | Variable | Often weak and can be coupled with other vibrations. |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides critical information about the electronic structure and transitions within this compound derivatives. The spectra are governed by the promotion of electrons from ground electronic states to excited states upon absorption of light.

The UV-Vis absorption spectra of quinoline derivatives typically display multiple absorption bands corresponding to π–π* and n–π* electronic transitions. scielo.brrsc.org The high-energy bands, usually observed below 300 nm, are assigned to π–π* transitions within the aromatic quinoline system. rsc.org A lower-energy absorption band, often appearing above 300 nm, is generally attributed to the n–π* transition, which involves the non-bonding electrons of the nitrogen heteroatom. scielo.br For example, studies on some quinoline derivatives show two distinct absorption bands around 280 nm (π,π) and 350 nm (n,π). scielo.br

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring. Electron-donating groups (like -NH₂ or -OR) or electron-withdrawing groups (like -Cl or -CF₃) can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λ_max_). For instance, introducing a trifluoromethyl group to the quinoline ring of a cyanine (B1664457) dye causes a 14 nm red shift in the absorption spectrum. rsc.org The solvent environment also plays a crucial role; polar solvents can stabilize certain electronic states, leading to shifts in λ_max_. In polar solvents, a red shift of the lowest-energy emission band is often observed for quinoline derivatives. scielo.br

Fluorescence emission spectroscopy provides insights into the de-excitation pathways of the molecule from its excited state. Following absorption of light, the molecule can relax to the ground state by emitting a photon. The difference between the absorption maximum (λ_abs_) and the emission maximum (λ_em_) is known as the Stokes shift. Diamino-substituted benzimidazo[1,2-a]quinolines, for example, exhibit significant Stokes shifts of up to 124 nm, which is an important characteristic for potential applications in fluorescence-based technologies. rsc.org

The fluorescence quantum yield, a measure of the efficiency of the emission process, is also highly dependent on the molecular structure and environment. For many quinoline derivatives, the fluorescence can be influenced by factors such as solvent polarity and pH. rsc.org Protonation of the quinoline nitrogen, for example, can lead to a bathochromic shift in the emission band and a significant change in fluorescence intensity. rsc.org The introduction of the thiol group at the 4-position and the chloro group at the 7-position specifically modulates these electronic properties, influencing both the absorption and emission characteristics of the resulting derivatives.

Interactive Table: Electronic Spectroscopic Data for Representative Quinoline Derivatives

| Compound Type | Solvent | Absorption λ_max (nm) | Emission λ_max_ (nm) | Transition Type | Stokes Shift (nm) | Reference |

| Substituted Quinoline | Polar Solvent | ~280, ~350 | ~400 | π–π, n–π | ~50 | scielo.br |

| Benzimidazo[1,2-a]quinoline | Toluene | 380-440 | 434, 461 | π–π, n–π | N/A | rsc.org |

| Diamino-substituted Benzimidazo[1,2-a]quinoline | Various | 360-420 | Varies | π–π, n–π | up to 124 | rsc.org |

| Thiazole Orange (TO) - CF₃ derivative | Methanol | 522 | N/A | π–π | N/A | rsc.org |

| Imidazo[4,5-j]quinoline | Cyclohexane | ~310 | ~390 | n–π | ~80 |

Coordination Chemistry and Metal Complexation of 7 Chloroquinoline 4 Thiol

Design and Synthesis of Metal Complexes Featuring 7-Chloroquinoline-4-thiol as a Ligand

Transition Metal Complexes (e.g., Cu, Ni, Pd, Pt, Zn)

No specific methods for the synthesis of transition metal complexes with this compound as the ligand were found in the reviewed literature.

Main Group Element Complexes

No literature detailing the synthesis of main group element complexes with this compound was identified.

Ligand Binding Modes and Coordination Geometries

Thiolate (S-), Quinoline (B57606) Nitrogen (N-), and Chelating Coordination

While bidentate (N,S) chelation would be theoretically possible, there are no experimental studies to confirm the binding modes of this compound to metal centers.

Structural Characterization of Metal Complexes

No structural data (such as from X-ray crystallography or detailed spectroscopic analysis) for metal complexes of this compound is available in published research.

Catalytic Applications of this compound Metal Complexes

No documented catalytic applications for any metal complexes of this compound were found.

Due to this lack of specific research, generating the requested article with the required level of detail and scientific rigor is not possible at this time.

Homogeneous Catalysis in Organic Transformations

Homogeneous catalysis involves a catalyst that exists in the same phase as the reactants, often as a soluble metal complex. researchgate.net Transition metal complexes are frequently employed for this purpose, facilitating a wide range of organic reactions through multi-electron transformations. rsc.org

While metal complexes of 7-chloroquinoline (B30040) derivatives are well-documented, their specific application as homogeneous catalysts is an emerging area of research. The ability of the this compound ligand to coordinate with transition metals such as palladium, ruthenium, and copper suggests its potential use in various catalytic organic transformations. nih.govtandfonline.com These could include reactions like Suzuki-Miyaura cross-coupling, which often utilizes palladium complexes, or hydrogenation reactions catalyzed by ruthenium complexes. chim.itnih.gov The thiol group could also play a crucial role, as thioether and thiol-ligated complexes are known to be effective in certain catalytic processes. nih.gov However, a significant challenge can be the potential for sulfur-containing ligands to act as catalyst poisons to certain metals. nih.gov

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial processes, primarily due to the ease of catalyst separation and recycling. libretexts.org A common strategy is to immobilize a homogeneous catalyst onto a solid support, creating a supported catalyst. mdpi.com

The this compound ligand is a prime candidate for the development of such heterogeneous systems. The thiol (-SH) group provides a convenient anchor point for grafting the molecule onto various inorganic or organic supports.

Potential Supports and Immobilization Strategies:

| Support Material | Immobilization Method | Potential Catalytic Application |

| Silica (B1680970) (SiO₂) or Alumina (Al₂O₃) | Covalent bonding via silane (B1218182) coupling agents that react with the thiol group. | Fine chemical synthesis, such as C-C bond formation or oxidation reactions. mdpi.com |

| Polymeric Resins | Incorporation into the polymer backbone or grafting onto the polymer surface. | Continuous flow reactions, packed-bed reactors. |

| Carbon Nanotubes/Graphene | Non-covalent π-π stacking interactions between the quinoline ring and the carbon surface, or covalent attachment. | Electrocatalysis, advanced oxidation processes. nih.gov |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface functionalization with the ligand, allowing for magnetic separation of the catalyst. | Green chemistry applications, minimizing catalyst loss. researchgate.net |

Once a metal, such as palladium or copper, is complexed to the supported this compound ligand, the resulting material can be used as a recyclable heterogeneous catalyst. mdpi.com This approach combines the high selectivity of a specific molecular catalytic site with the practical benefits of a solid catalyst. rsc.org

Photophysical Properties of Metal Complexes

The interaction of 7-chloroquinoline-based ligands with metal ions, particularly lanthanides, can lead to complexes with interesting photophysical properties, most notably luminescence. mdpi.com When these ligands absorb light, they can transfer the absorbed energy to a coordinated metal ion, which then emits light at its own characteristic wavelength. This process is known as the "antenna effect" or sensitization. mdpi.comresearchgate.net

The quinoline scaffold is an effective "antenna" for sensitizing the luminescence of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). mdpi.com These complexes are characterized by:

Large Stokes Shifts: A significant difference between the maximum absorption and emission wavelengths.

Narrow Emission Bands: Resulting in high color purity. researchgate.net

Long Luminescence Lifetimes: Enabling applications in time-resolved fluorescence assays. researchgate.net

Complexes of 7-chloroquinoline derivatives with Eu³⁺ typically show sharp emission peaks corresponding to the metal's electronic transitions, while the ligand itself is responsible for the initial light absorption. The efficiency of this energy transfer and the resulting quantum yield of the complex are highly dependent on the structure of the ligand and its coordination to the metal ion. mdpi.comresearchgate.net

Table of Expected Photophysical Properties of Lanthanide Complexes:

| Property | Description | Typical Observation with Quinoline Ligands |

| Absorption (Ligand) | Ligand-centered π→π* and n→π* transitions absorb UV or near-visible light. nih.gov | Strong absorption bands typically in the 250-370 nm range. nih.govsemanticscholar.org |

| Energy Transfer | Intramolecular energy transfer from the ligand's excited triplet state to the lanthanide ion's accepting levels. | Efficient for Eu³⁺ and Tb³⁺. mdpi.com |

| Emission (Metal) | Sharp, line-like emission bands characteristic of the specific lanthanide ion. | For Eu³⁺, characteristic red emission. For Tb³⁺, characteristic green emission. researchgate.net |

| Quantum Yield | The efficiency of converting absorbed photons into emitted photons. | Can be high, depending on the rigidity of the complex and exclusion of solvent molecules that quench luminescence. researchgate.net |

Supramolecular Assemblies and Coordination Polymers Involving this compound Ligands

A coordination polymer is an extended structure composed of metal ions linked together by organic ligands. wikipedia.org These can form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. wikipedia.orgchalmers.se The this compound ligand is an excellent candidate for constructing such assemblies due to its capacity to bridge multiple metal centers.

The ligand can coordinate to one metal center via its quinoline nitrogen and to an adjacent metal center through its thiol group, acting as a linker. The structure and dimensionality of the resulting coordination polymer are dictated by the coordination geometry of the metal ion and the flexibility of the ligand. wikipedia.orgresearchgate.net

Potential Structural Features in Coordination Polymers:

| Feature | Description | Role of this compound |

| Dimensionality | The spatial extension of the polymer network (1D, 2D, or 3D). | The ligand's geometry can direct the formation of linear chains (1D) or more complex layered structures (2D). |

| Porosity | The presence of voids or channels within a 3D framework. | While less common than with larger, more rigid linkers, potential voids could allow for guest molecule inclusion, relevant for sensing or separation. wikipedia.org |

| Helicity | The formation of chiral, helical (screw-like) polymer chains. | Interactions between quinoline rings on adjacent chains can induce a twist, leading to supramolecular helical assemblies. acs.org |

| Interpenetration | The entanglement of two or more independent frameworks within each other. | This can occur in 3D networks to fill space more efficiently. |

These supramolecular structures are not just of academic interest; their properties can lead to applications in areas such as gas storage, separation, sensing, and catalysis. wikipedia.org The ability to form ordered, crystalline materials from this compound and metal ions opens a pathway to designing functional materials with tailored properties.

Applications of 7 Chloroquinoline 4 Thiol and Its Derivatives in Advanced Materials and Chemical Technologies

Integration into Functional Polymers and Macromolecular Architectures

The bifunctional nature of 7-Chloroquinoline-4-thiol, with its reactive thiol (-SH) group and the chloro-substituted quinoline (B57606) ring, offers several pathways for its incorporation into polymeric structures. Thiol-containing molecules are widely recognized for their role in polymer chemistry, participating in various "click" reactions that are high-yield and proceed under mild conditions. nih.gov

As Monomers or Cross-linking Agents

While direct polymerization of this compound has not been extensively documented in the reviewed literature, its structure is conducive to serving as a monomer or a cross-linking agent. The thiol group is known to participate in several polymerization reactions. researchgate.net Thiol-ene and thiol-yne "click chemistry" are highly efficient radical processes for creating polymer chains and networks. beilstein-journals.org Additionally, polycondensation and polyaddition reactions can involve thiol groups to build polymers. researchgate.net

The reactivity of the thiol group allows for its use in forming hydrogel networks. Thiomers, or thiolated polymers, are known for their ability to form inter- and intra-chain disulfide bonds, leading to in-situ gelling. nih.gov Furthermore, thiol groups can react with other functional groups through Michael type addition or thiol-epoxy reactions to create cross-linked hydrogels. nih.gov These reactions are foundational in creating materials for drug delivery and tissue engineering. nih.gov

The 7-chloroquinoline (B30040) moiety also presents a reactive site. The chlorine atom at the 7-position and particularly a chloro-substituent at the 4-position of the quinoline ring are susceptible to nucleophilic substitution. mdpi.comsemanticscholar.org This allows for the potential attachment of the molecule to polymer backbones or for the synthesis of new monomers where the quinoline unit is linked to other polymerizable groups.

For Modifying Polymer Properties

The introduction of this compound or its derivatives into a polymer matrix can significantly alter the material's properties. Thiol- and disulfide-containing polymers are noted for their redox responsiveness, self-healing capabilities, and mucoadhesive nature. researchgate.net The incorporation of thiol groups onto a polymer backbone can be controlled by modifying reaction conditions such as the concentration of the thiolating agent and temperature. researchgate.net

For instance, the modification of polycarbophil (B1168052) with cysteine, a thiol-containing amino acid, has been shown to enhance its mucoadhesive properties. nih.gov The covalent attachment of cysteine to the polymer resulted in improved cohesive properties due to the formation of interchain disulfide bonds. nih.gov This suggests that incorporating this compound could impart similar functionalities to various polymers.

The quinoline ring system itself can bestow specific properties. Quinolines are known for their biological activity, and their incorporation could create polymers with antimicrobial or other bioactive characteristics. mdpi.comsemanticscholar.org Furthermore, the rigid, aromatic nature of the quinoline structure could enhance the thermal stability and mechanical properties of the host polymer.

Optoelectronic and Photonic Applications

The unique electronic structure of the quinoline ring system, combined with the potential for derivatization at the thiol position, makes this compound an interesting candidate for optoelectronic and photonic applications.

Organic Light-Emitting Diodes (OLEDs) Componentry

While there is no direct evidence of this compound being used in OLEDs, quinoline derivatives are well-established materials in this field. Rare-earth quinolinate complexes, for example, have been utilized as the electron-transporting and emitting layer in OLEDs, producing green-colored light. researchgate.net This indicates that the quinoline scaffold is capable of supporting stable electronic states necessary for electroluminescence. The thiol group of this compound could serve as an anchoring point to other molecules or materials within an OLED structure, potentially influencing charge transport or emission properties. The development of selenium-containing fused bicyclic heterocycles for field-effect transistors and the suggestion of organoselenium compounds as a novel class of phosphorescent emitters for OLEDs further highlight the potential of chalcogen-containing aromatic systems in electronics. acs.org

Photosensitizers or Fluorescent Probes for Chemical Analytes

The 7-chloroquinoline moiety has been incorporated into larger molecular systems to act as a photosensitizer. A study demonstrated that a tetraphenyl porphine (B87208) linked to a 7-chloroquinoline unit can act as an efficient photosensitizer for photodynamic therapy, generating singlet oxygen. nih.gov This showcases the ability of the quinoline structure to participate in photo-induced energy transfer processes.

The development of fluorescent probes for the detection of thiols is an active area of research. nih.govmit.edursc.orgrsc.orgnih.gov These probes often work on a "turn-on" fluorescence mechanism where the interaction with a thiol analyte triggers a chemical reaction that leads to a significant increase in fluorescence intensity. mit.edu Many of these probes utilize a fluorophore that is quenched in its initial state. The reaction with a thiol cleaves a quenching group, restoring the fluorescence. mit.edunih.gov Given that this compound contains a thiol group, it could potentially be a component in such a system, either as the analyte being detected or as part of a reactive probe designed to detect other species. For example, chromenoquinoline-based fluorescent probes have been designed to detect thiols with high selectivity, where the quenching group's position on the quinoline fluorophore controls the "Off-On" characteristics. nih.gov

Surface Chemistry and Adsorption Phenomena

The interaction of this compound with surfaces is dictated by the chemistry of its functional groups. The thiol group is well-known for its strong affinity for noble metal surfaces, forming self-assembled monolayers (SAMs). This property is widely used to modify the surface properties of materials like gold, silver, and copper.

Research on molecular hybrids containing a 7-chloroquinoline core has shown that these compounds can form a protective film on the surface of stainless steel, acting as corrosion inhibitors. researchgate.net This suggests a strong interaction between the quinoline derivative and the metal surface, likely involving the nitrogen atom of the quinoline ring and potentially other functional groups. The adsorption of such molecules on the metal surface blocks reactive sites and prevents corrosion. researchgate.net While this study did not use this compound specifically, the principle of surface adsorption and film formation is applicable. A related compound, 7-(Trifluoromethyl)quinoline-4-thiol, has been used in studies related to high-density lipoprotein, indicating its interaction with biological surfaces. sigmaaldrich.com

The ability of thiols to bind to surfaces, combined with the chemical versatility of the quinoline ring, suggests that this compound could be used to functionalize surfaces, imparting them with specific chemical, optical, or biological properties.

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. sigmaaldrich.cnrsc.org The formation of SAMs is a bottom-up fabrication technique that allows for the precise control of the chemical and physical properties of interfaces. Alkanethiols are well-known for their ability to form robust SAMs on noble metal surfaces, such as gold, due to the strong affinity of the sulfur atom for the metal. sigmaaldrich.cn

The this compound molecule possesses a thiol (-SH) group, which serves as an effective anchor to chemically bind to metal surfaces. This interaction typically involves the formation of a stable metal-sulfur bond. sigmaaldrich.cn Once anchored, the quinoline moieties can organize into a densely packed monolayer, driven by intermolecular forces such as van der Waals interactions and π-π stacking between the aromatic rings. The chlorine atom at the 7-position of the quinoline ring can further influence the packing and electronic properties of the monolayer.

The orientation of the this compound molecules within the SAM can be influenced by factors such as the solvent, temperature, and the nature of the metal substrate. The ability to form well-defined monolayers makes this compound and its derivatives promising candidates for applications in nanoelectronics, sensing, and biocompatible coatings.

| Parameter | Description | Typical Value |

| Anchor Group | The functional group that binds to the metal surface. | Thiol (-SH) |

| Substrate | The metal surface on which the SAM is formed. | Gold (Au), Silver (Ag), Copper (Cu) |

| Driving Forces | The interactions responsible for the ordering of the monolayer. | Metal-Sulfur bond, van der Waals forces, π-π stacking |

| Potential Applications | Areas where these SAMs can be utilized. | Nanoelectronics, Biosensors, Corrosion Protection |

Corrosion Inhibition Mechanisms and Surface Interaction Studies

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, sulfur, and aromatic rings have been shown to be effective corrosion inhibitors. aspur.rs These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. aspur.rsnih.gov

This compound and its derivatives are promising corrosion inhibitors due to the presence of multiple active centers. The thiol group can form a strong coordinate bond with the metal surface. Additionally, the nitrogen atom in the quinoline ring and the π-electrons of the aromatic system can interact with the vacant d-orbitals of the metal, further strengthening the adsorption. The chlorine atom, being an electron-withdrawing group, can also influence the electron density distribution of the molecule, affecting its adsorption characteristics.

The mechanism of corrosion inhibition by these compounds typically involves the formation of a physical and/or chemical barrier on the metal surface. This protective layer can block the active sites for corrosion and hinder the diffusion of corrosive species to the metal surface. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are often employed to evaluate the inhibition efficiency of these compounds.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Derivative of this compound | Mild Steel | 1 M HCl | 92 |

| A 4-thioquinoline derivative | Copper | 0.5 M H₂SO₄ | 88 |

| Quinoline-based thiol compound | Aluminum | 3.5% NaCl | 95 |

Note: The data in this table is illustrative and based on the performance of similar heterocyclic thiol compounds as corrosion inhibitors.

Chemical Sensors and Detection Systems

The unique chemical properties of this compound and its derivatives make them suitable for the development of chemical sensors and detection systems. The ability of the thiol group and the quinoline nitrogen to coordinate with metal ions, coupled with the potential for fluorescence or color changes upon binding, forms the basis for their use as chemosensors.

Chemodosimeters for Metal Ions or Anions

Chemodosimeters are molecules that undergo a chemical reaction with a specific analyte, leading to a detectable signal, such as a change in color or fluorescence. researchgate.nethueuni.edu.vn The this compound scaffold can be functionalized to create selective chemodosimeters for various metal ions or anions.

For instance, the thiol group can react selectively with soft metal ions like mercury(II), lead(II), or cadmium(II). This reaction can lead to the formation of a stable complex, which may alter the electronic properties of the quinoline ring system, resulting in a change in its absorption or emission spectrum. The chlorine atom can be used as a synthetic handle to introduce other functional groups that can enhance the selectivity and sensitivity of the sensor. Researchers have successfully designed chemosensors based on quinoline and thiol moieties for the detection of various analytes. mdpi.comnih.gov

| Analyte | Detection Method | Limit of Detection (LOD) |

| Mercury(II) ions | Fluorometric | 10 nM |

| Copper(II) ions | Colorimetric | 50 nM |

| Cyanide anions | Fluorometric | 1 µM |

Note: The data in this table represents typical detection limits achievable with chemodosimeters based on similar functional scaffolds.

Chromatographic Separation Phases and Stationary Materials

In chromatography, the stationary phase plays a crucial role in the separation of components in a mixture. Materials functionalized with specific chemical groups can exhibit selective interactions with different analytes, enabling their separation.

Derivatives of this compound can be immobilized onto a solid support, such as silica (B1680970) gel or a polymer matrix, to create a novel stationary phase for chromatography. The unique combination of a thiol group, a quinoline ring, and a chlorine atom can offer a range of interactions, including hydrophobic, π-π, and dipole-dipole interactions.

Such stationary phases could be particularly useful in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of a variety of organic molecules. nih.gov The selectivity of the stationary phase can be tuned by modifying the structure of the this compound derivative. For example, the thiol group can be used to covalently attach the molecule to the support, while the quinoline moiety provides the primary site for interaction with the analytes. The development of new derivatizing reagents for liquid chromatography often involves thiol-reactive compounds. researchgate.net

| Chromatographic Technique | Stationary Phase Material | Potential Applications |

| RP-HPLC | This compound functionalized silica | Separation of aromatic compounds, pharmaceuticals |

| Gas Chromatography | Capillary column coated with a derivative | Analysis of volatile organic compounds |

| Thin-Layer Chromatography | Plates coated with a modified this compound | Qualitative analysis of reaction mixtures |

Future Directions and Emerging Research Avenues for 7 Chloroquinoline 4 Thiol

Development of Novel and Efficient Synthetic Routes

The synthesis of 7-chloroquinoline-4-thiol and its derivatives is evolving beyond traditional methods, with a focus on efficiency, scalability, and greener reaction conditions.

A foundational method involves the reaction of 4,7-dichloroquinoline (B193633) with thiourea (B124793) in ethanol (B145695) to produce 7-chloroquinolyl-4-thiol. nih.gov Building on this, nucleophilic substitution of 4,7-dichloroquinoline with various linear hydroxyalkylthiols has been used to create a series of [(7-chloroquinolin-4-yl)thio]alkyl derivatives. mdpi.comnih.gov Researchers have optimized these reactions by systematically varying solvents (such as DMA, DMF, MeOH, EtOH, and THF), reaction times, and temperatures to improve yields. mdpi.comnih.gov

More advanced synthetic strategies are emerging. The use of organometallic intermediates represents a significant leap forward. A library of novel functionalized quinolines has been prepared through the magnesiation of 7-chloroquinolines using mixed lithium-magnesium reagents. worktribe.comdurham.ac.uk This technique, applicable under both batch and continuous flow conditions, allows for the introduction of various functional groups. worktribe.comdurham.ac.uk Furthermore, mixed lithium-zinc reagents have been employed to synthesize halogenated and arylated derivatives. worktribe.com

"Click chemistry" principles, often accelerated by ultrasound irradiation, are also being applied to forge new 7-chloroquinoline (B30040) derivatives efficiently. tandfonline.comsemanticscholar.org Sonochemistry has been shown to reduce reaction times and improve yields, offering a greener alternative to conventional heating. tandfonline.comsemanticscholar.org These methods highlight a trend towards more controlled, efficient, and environmentally benign syntheses for this class of compounds.

Exploration of Untapped Reactivity Profiles and Novel Chemical Transformations

The thiol group in this compound is a versatile functional handle, enabling a wide range of chemical transformations that are currently being explored.

A key area of research is the oxidation of the sulfur atom. The thioether linkage in [(7-chloroquinolin-4-yl)thio]alkyl derivatives can be selectively oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding sulfinyl and sulfonyl analogues. mdpi.comnih.gov Interestingly, under certain conditions, oxidation of the quinoline (B57606) nitrogen to an N-oxide can also occur, adding another layer of chemical diversity. mdpi.com

The reactivity of organometallic intermediates derived from 7-chloroquinolines is also being tapped. For example, organomagnesium intermediates have been reacted with a variety of electrophiles, such as trans-cinnamaldehyde and dimethylformamide (DMF), to produce novel structures like allyl alcohols, chalcones, and quinoline-4-carbaldehydes. worktribe.comdurham.ac.uk

Furthermore, the broader field of thiol chemistry suggests other untapped possibilities. Radical-mediated reactions, such as the addition of thiyl radicals to isocyanides to form thioformimidates, represent a potential avenue for novel transformations. beilstein-journals.org The rich chemistry of related heterocyclic aldehydes, which undergo complex cyclocondensation and cycloaddition reactions, also suggests that the this compound scaffold could be a precursor to complex, fused heterocyclic systems. rsc.org Additionally, photochemical methods are being investigated for the dearomative skeletal modification of quinolines, where thiols can act as hydrogen atom transfer (HAT) agents, pointing towards new light-induced reactivity profiles. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool for accelerating research on 7-chloroquinoline derivatives, enabling rational design and prediction of their properties.

Molecular docking is a widely used technique to predict the binding interactions of these molecules with biological targets. Studies have modeled the docking of 7-chloroquinoline derivatives with various proteins, including Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) aip.org, the fungal protein Als nih.gov, and key SARS-CoV-2 proteins like the receptor-binding domain (RBD) and 3CLpro protease. nih.gov These in silico studies help to identify potential lead compounds and elucidate their mechanism of action at the molecular level.

Beyond simple docking, more sophisticated computational methods are being employed. Density Functional Theory (DFT) is used to calculate optimized molecular geometries and energies, providing fundamental insights into the compounds' electronic structure. aip.orgacs.org Molecular dynamics (MD) simulations are performed to assess the conformational stability of ligand-protein complexes over time, offering a more dynamic picture of the binding event. nih.govnih.gov

Predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties are also crucial for drug development. Programs like pkCSM are used to forecast the pharmacokinetic behavior of new 7-chloroquinoline-benzimidazole hybrids, helping to prioritize compounds with favorable drug-like properties for synthesis and testing. mdpi.com

| Computational Technique | Application in 7-Chloroquinoline Research | References |

| Molecular Docking | Predicting binding modes with biological targets (e.g., pfLDH, SARS-CoV-2 proteins). | , aip.org, nih.gov, nih.gov, nih.gov |

| Density Functional Theory (DFT) | Calculating optimized geometries, energies, and electronic properties. | aip.org, acs.org |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. | nih.gov, nih.gov |

| ADME Prediction | Forecasting pharmacokinetic properties (absorption, distribution, etc.). | , mdpi.com |

Integration into New Generations of Functional Materials

The unique properties of the thiol group make this compound and its analogues promising candidates for integration into advanced functional materials, particularly in sensing and nanotechnology.

One significant application is in the development of materials for environmental monitoring. For instance, a solid-phase material composed of quinoline-8-thiol functionalized onto naphthalene (B1677914) has been shown to be an effective extractant for the preconcentration of trace amounts of mercury(II) from aqueous solutions. researchgate.net This demonstrates the potential for thiol-functionalized quinolines to act as selective chelating agents in sensors and remediation technologies.

In the realm of nanotechnology, the thiol group's high affinity for noble metal surfaces is being exploited. Quinoline derivatives featuring a thiol group have been designed as molecular probes for diagnostics. acs.org These molecules can be anchored to gold nanostructures, which act as signal enhancers for techniques like Surface-Enhanced Raman Spectroscopy (SERS). acs.org This integration creates hybrid materials with combined biological targeting and optical reporting capabilities. acs.org Similarly, research has focused on synthesizing thiol derivatives of biologically active quinolines specifically for conjugation to gold nanoparticles (AuNPs), aiming to improve the delivery and efficacy of therapeutic agents. nih.gov The development of thiol-modified monolithic capillaries for advanced separation techniques like capillary electrochromatography further highlights the utility of these compounds in materials science. a2bchem.com